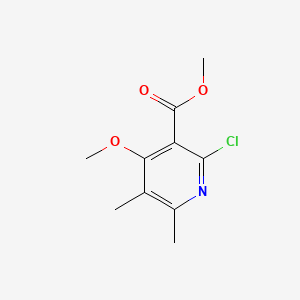
(S)-(-)-Celiprolol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily in the treatment of hypertension and angina pectoris. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Celiprolol-d9 Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the deuterium atoms and the formation of the hydrochloride salt. The reaction conditions typically involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(S)-(-)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the deuterated positions, under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically produces alcohols or amines.
科学的研究の応用
(S)-(-)-Celiprolol-d9 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Celiprolol.
Biology: In biological studies, it helps in understanding the pharmacokinetics and pharmacodynamics of beta-blockers.
Medicine: It is used in clinical research to evaluate the efficacy and safety of Celiprolol in treating cardiovascular diseases.
Industry: The compound is employed in the development of new pharmaceuticals and in quality control processes.
作用機序
(S)-(-)-Celiprolol-d9 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces heart rate and myocardial contractility, leading to a decrease in blood pressure and oxygen demand. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.
類似化合物との比較
Similar Compounds
Celiprolol: The non-deuterated form of (S)-(-)-Celiprolol-d9 Hydrochloride, used for similar therapeutic purposes.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-blocker that is more selective for beta-1 receptors but has a shorter half-life compared to this compound.
Uniqueness
The primary uniqueness of this compound lies in its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. This property distinguishes it from other beta-blockers and even from its non-deuterated counterpart, Celiprolol.
特性
IUPAC Name |
3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-CGYOIASKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

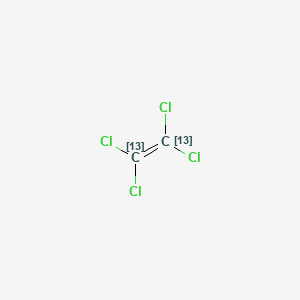
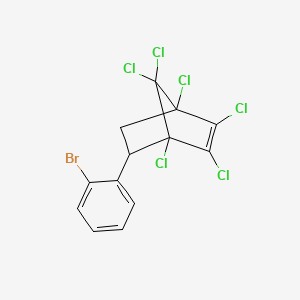

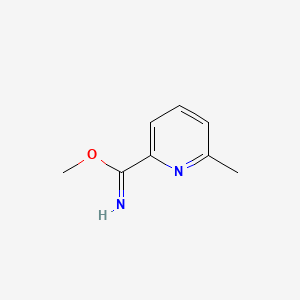
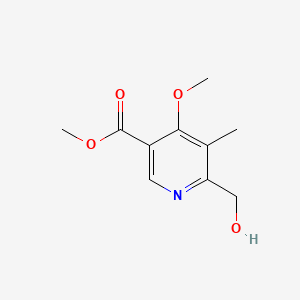

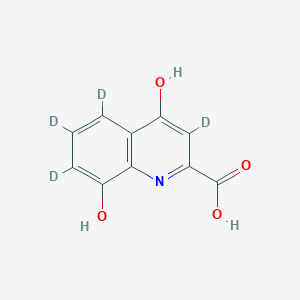
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)

